tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of the tert-butyl group and the methoxybenzylamine moiety in its structure makes it an interesting compound for various chemical and biological studies.
Preparation Methods
The synthesis of tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or tert-butyl bromide under basic conditions.
Attachment of the methoxybenzylamine moiety: This can be done through a nucleophilic substitution reaction using 4-methoxybenzylamine.
The reaction conditions for these steps may vary, but common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.
Chemical Reactions Analysis
tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzylamine moiety.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: 4-methoxybenzylamine in dichloromethane.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate can be compared with other similar spirocyclic compounds, such as:
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- tert-Butyl 1-benzyl-3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
These compounds share the spirocyclic core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in the presence of the methoxybenzylamine moiety, which imparts specific chemical and biological properties.
Biological Activity
tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate, identified by CAS number 1801765-78-5, is a synthetic compound notable for its spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{26}N_{2}O_{3}, with a molecular weight of approximately 374.5 g/mol. The unique spirocyclic framework contributes to its rigidity and stability, which are advantageous in molecular interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the methoxybenzyl group may enhance its affinity for certain biological sites, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar spirocyclic structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that spirocyclic compounds can inhibit bacterial growth by interfering with cellular processes.
- Anticancer Properties : Certain derivatives have been reported to induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects : Compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Antimicrobial Screening : In a study assessing various spirocyclic compounds, this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects, particularly against breast cancer cells (MCF-7), with IC50 values around 20 µM.
- Neuroprotective Studies : Preliminary research indicated that the compound could attenuate oxidative stress-induced neuronal cell death in models of neurodegeneration, suggesting it may have therapeutic potential for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C22H34N2O3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl 4-[(4-methoxyphenyl)methylamino]-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24-14-12-22(13-15-24)11-5-6-19(22)23-16-17-7-9-18(26-4)10-8-17/h7-10,19,23H,5-6,11-16H2,1-4H3 |
InChI Key |
MMLZCJJMHNATEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2NCC3=CC=C(C=C3)OC)CC1 |
Origin of Product |
United States |
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